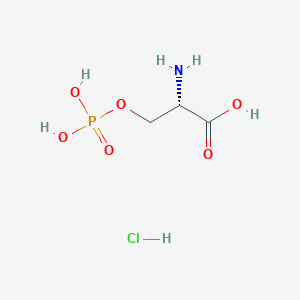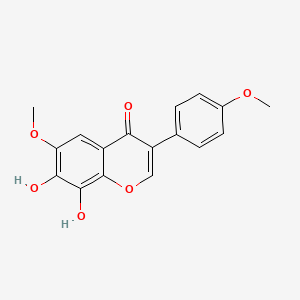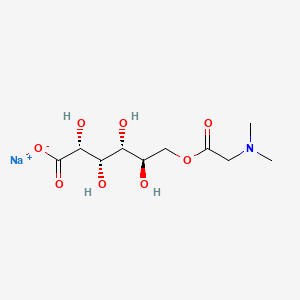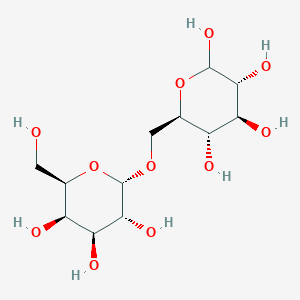
Pyroglutamyl-histidyl-prolylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-histidyl-prolylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, pyroglutamic acid, is attached to the resin.
Coupling of subsequent amino acids: Histidine and proline are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection and cleavage: The peptide is deprotected and cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反应分析
Types of Reactions
Pyroglutamyl-histidyl-prolylamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by pyroglutamyl-peptidase II, which specifically cleaves the pyroglutamyl-histidyl bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Metal chelators can inhibit the activity of pyroglutamyl-peptidase II.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although these reactions are not typically employed for this compound.
Major Products Formed
The primary product of hydrolysis is the release of the N-terminal pyroglutamyl group from the peptide chain .
科学研究应用
Pyroglutamyl-histidyl-prolylamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis.
Industry: Utilized in the production of diagnostic assays and research reagents.
作用机制
Pyroglutamyl-histidyl-prolylamide exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRHR), a G protein-coupled receptor. Upon binding, TRHR activates the phosphatidylinositol-calcium-protein kinase C (PKC) pathway, leading to the release of thyroid-stimulating hormone from the anterior pituitary gland . This hormone then stimulates the thyroid gland to produce thyroid hormones, which regulate metabolism and other physiological functions .
相似化合物的比较
Similar Compounds
Luteinizing hormone-releasing hormone: Another hypothalamic hormone involved in the regulation of reproductive functions.
Gonadotropin-releasing hormone: Regulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary.
Uniqueness
Pyroglutamyl-histidyl-prolylamide is unique in its specific role in the hypothalamic-pituitary-thyroid axis and its ability to stimulate the release of thyroid-stimulating hormone. Unlike other hypothalamic hormones, it does not cleave the pyroglutamyl-histidyl bond of luteinizing hormone-releasing hormone .
属性
分子式 |
C16H22N6O4 |
|---|---|
分子量 |
362.38 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12?/m0/s1 |
InChI 键 |
XNSAINXGIQZQOO-NDQFZYFBSA-N |
手性 SMILES |
C1CC(N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)

